molecular formula C6H6INO B185291 3-Hydroxy-2-iodo-6-methylpyridine CAS No. 23003-30-7

3-Hydroxy-2-iodo-6-methylpyridine

Cat. No.: B185291
CAS No.: 23003-30-7
M. Wt: 235.02 g/mol
InChI Key: HRZOWBGCOJWHDY-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodo-6-methylpyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, characterized by the presence of an iodine atom at the second position, a methyl group at the sixth position, and a hydroxyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodo-6-methylpyridine typically involves the iodination of 6-methylpyridin-3-ol. One common method includes the reaction of 6-methylpyridin-3-ol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-iodo-6-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include 2-azido-6-methylpyridin-3-ol, 2-cyano-6-methylpyridin-3-ol, and various organometallic derivatives.

    Oxidation Reactions: Products include 2-iodo-6-methylpyridin-3-one and related ketones or aldehydes.

    Reduction Reactions: Products include 6-methylpyridin-3-ol and other reduced derivatives.

Scientific Research Applications

3-Hydroxy-2-iodo-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    2-Chloro-6-methylpyridin-3-ol: Similar structure but with a chlorine atom instead of iodine.

    2-Bromo-6-methylpyridin-3-ol: Similar structure but with a bromine atom instead of iodine.

    6-Methylpyridin-3-ol: Lacks the halogen substituent, making it less reactive in certain chemical reactions.

Uniqueness: 3-Hydroxy-2-iodo-6-methylpyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom enhances its ability to participate in halogen bonding and increases its overall molecular weight, influencing its physical and chemical properties.

Properties

IUPAC Name

2-iodo-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZOWBGCOJWHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177561
Record name 2-Iodo-6-methylpyridin-3-ol
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23003-30-7
Record name 2-Iodo-6-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23003-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-methylpyridin-3-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-6-methylpyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-6-methylpyridin-3-ol
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Synthesis routes and methods I

Procedure details

Sodium carbonate (68.0 g) and water (810 mL) were added to 5-hydroxy-2-methylpyridine (1-014-01) (36.11 g), and the reaction mixture was stirred at room temperature, dissolved. To the reaction mixture was added dropwise a solution of iodine (117 g) and potassium iodide (117 g) in water (810 mL) for 35 min. The resulting pink-yellow crystal was filtered and dried under reduced pressure to give 2-iodo-3-hydroxy-6-methylpyridine (2-014-01) (34.1 g, 43.9%, m.p. 187-190° C.)
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
36.11 g
Type
reactant
Reaction Step One
Name
Quantity
810 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Quantity
117 g
Type
reactant
Reaction Step Two
Name
Quantity
810 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 6-methylpyridin-3-ol (235 g, 2.75 mol) and water (5.28 L) at 0° C. was added Na2CO3 (440 g, 5.5 mol) and the mixture was stirred at room temperature for 30 minutes. A solution of I2 (760 g, 3.85 mol) and KI (760 g, 5.83 mol) in water (5.28 L) was added dropwise to the reaction over a period of 1 hour. The mixture was stirred at room temperature for 3 hours and the resulting precipitate was collected by filtration to afford 2-iodo-6-methylpyridin-3-ol (390 g, 77.0%) as a yellow solid which was used without further purification.
Quantity
235 g
Type
reactant
Reaction Step One
Name
Quantity
5.28 L
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Name
Quantity
760 g
Type
reactant
Reaction Step Three
Name
Quantity
5.28 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-iodo-6-methylpyridine
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Reactant of Route 6
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